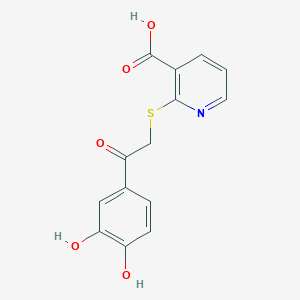

2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid

Description

Structural Elucidation and Molecular Characterization of 2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic Acid

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name designated as 2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid. This nomenclature accurately reflects the compound's structural complexity, incorporating the pyridine ring system characteristic of nicotinic acid derivatives, the thioether linkage represented by the sulfanyl group, and the substituted phenyl moiety bearing two hydroxyl functionalities.

The compound is cataloged in major chemical databases with PubChem CID 15942983, molecular formula C14H11NO5S, and molecular weight 305.31 g/mol. Alternative nomenclature includes 2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carboxylic acid and this compound, reflecting variations in systematic naming conventions while maintaining chemical accuracy. The compound bears CAS registry number 664322-43-4 and is associated with various commercial identifiers including F3253-0041 and STK922260.

The structural relationship to 3,4-dihydroxyphenylacetic acid, also known as DOPAC (3,4-dihydroxyphenylacetic acid), is evident in the compound's architecture. This connection to established metabolites and neurotransmitter pathways suggests potential biological significance beyond the immediate structural considerations. The integration of the nicotinic acid framework with the catechol-containing phenylacetic acid derivative creates a hybrid molecule with unique pharmacological potential.

Molecular Geometry and Conformational Analysis

X-ray Crystallographic Data Interpretation

Crystallographic analysis of structurally related nicotinic acid derivatives provides valuable insights into the molecular geometry and intermolecular interactions characteristic of this compound class. Studies on 4-(trifluoromethyl)nicotinic acid demonstrate that nicotinic acid derivatives typically crystallize in monoclinic space groups, with the specific example showing crystallization in P21/c symmetry. The molecular structure exhibits nearly coplanar arrangement of carbon and nitrogen atoms within the pyridine ring system, consistent with the aromatic character of the heterocyclic framework.

The presence of the carboxylic acid functionality in nicotinic acid derivatives typically results in hydrogen bonding networks that influence crystal packing and molecular orientation. Three-dimensional Hirshfeld surface analysis has proven effective in visualizing intermolecular interactions, particularly hydrogen bonds and π-ring interactions that contribute to crystal stability. These analytical approaches reveal the relative contributions of different interaction types to the overall molecular surface, providing quantitative assessment of contact percentages and their influence on solid-state properties.

Comparative analysis with related thioether-containing compounds suggests that the sulfur atom introduces conformational flexibility around the C-S bond, potentially allowing multiple stable conformations in solution. This conformational diversity may contribute to the compound's biological activity by enabling optimal binding conformations with various molecular targets. The phenolic hydroxyl groups are expected to participate in both intramolecular and intermolecular hydrogen bonding, influencing both solution behavior and crystalline arrangements.

Density Functional Theory (DFT) Optimization

Computational analysis using Density Functional Theory methods provides detailed insights into the optimized molecular geometry and electronic properties of this compound. The B3LYP functional with 6-31G basis set represents a widely accepted computational approach for organic molecules, providing reliable geometric parameters and electronic structure information. DFT calculations typically begin with the construction of an initial molecular geometry using specialized software such as GaussView, followed by systematic optimization to locate energy minima on the potential energy surface.

The optimization process involves iterative refinement of atomic positions until convergence criteria are satisfied for maximum force, root mean square force, maximum displacement, and root mean square displacement parameters. For compounds containing multiple aromatic systems and flexible linker regions, as in the target molecule, particular attention must be paid to potential conformational minima that may represent energetically accessible states under physiological conditions.

Electronic property calculations reveal frontier molecular orbital characteristics, including highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into chemical reactivity and potential electron transfer processes. The presence of the thioether linkage introduces additional electronic considerations, as sulfur atoms can participate in orbital interactions that influence overall molecular properties. Natural bond orbital (NBO) analysis and molecular electrostatic potential (MEP) mapping complement the geometric optimization by providing detailed electronic structure information and identifying sites of potential intermolecular interaction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships. The 1H NMR spectrum of this compound exhibits distinct resonances corresponding to the various proton environments within the molecule. The aromatic protons of the 3,4-dihydroxyphenyl moiety typically appear in the range of 6.7-7.2 ppm, with the meta-coupled protons showing characteristic splitting patterns that confirm the 1,2,3-trisubstitution pattern.

The pyridine ring protons of the nicotinic acid portion display chemical shifts in the 7.5-8.7 ppm region, with the proton ortho to the nitrogen atom appearing most downfield due to the electron-withdrawing effect of the pyridine nitrogen. The methylene protons connecting the carbonyl and thioether functionalities appear as a singlet around 3.8-4.2 ppm, providing a diagnostic signal for this structural linkage. Integration ratios confirm the expected 1:1:2 relationship for the aromatic regions and linking methylene group.

13C NMR spectroscopy reveals the carbonyl carbon resonance around 190-200 ppm, characteristic of aryl ketones, while the carboxylic acid carbon appears near 170 ppm. The aromatic carbon signals provide detailed information about the electronic environment of each ring system, with the phenolic carbons showing characteristic upfield shifts relative to unsubstituted aromatic carbons. Two-dimensional NMR techniques, including 1H-1H COSY and 1H-13C HETCOR experiments, confirm connectivity patterns and provide unambiguous assignment of all carbon and proton resonances.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides molecular weight confirmation and structural insights through characteristic fragmentation pathways. The molecular ion peak appears at m/z 305, corresponding to the calculated molecular weight of 305.31 g/mol for C14H11NO5S. The isotopic pattern confirms the presence of sulfur through the characteristic M+2 peak intensity, while high-resolution mass spectrometry provides elemental composition confirmation with typical mass accuracy within 5 ppm.

Fragmentation analysis reveals several characteristic loss patterns that confirm structural features. Loss of the carboxylic acid functionality (45 mass units, COOH) produces a significant fragment ion, while loss of the complete nicotinic acid portion generates fragments corresponding to the 3,4-dihydroxyphenylacetyl-thio moiety. The base peak often corresponds to the 3,4-dihydroxyphenyl acylium ion (m/z 151), formed through cleavage of the thioether bond and highlighting the stability of this aromatic system.

Secondary fragmentation patterns include loss of carbon monoxide from acylium ions, producing phenolic cations that undergo further rearrangement and elimination reactions. The presence of hydroxyl groups enables characteristic losses of water molecules (18 mass units), while the thioether linkage may undergo α-cleavage to produce sulfur-containing fragment ions. Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation trees that confirm structural assignments and distinguish isomeric possibilities.

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm functional group presence and molecular interactions. The compound exhibits a broad O-H stretching absorption between 3200-3600 cm⁻¹, attributable to both the phenolic hydroxyl groups and the carboxylic acid functionality. The relative intensity and breadth of this absorption provide information about hydrogen bonding interactions, with broader absorptions indicating stronger intermolecular associations.

The carbonyl stretching frequency appears near 1680 cm⁻¹, characteristic of aryl ketones with slight shifts depending on the electronic environment and hydrogen bonding interactions. The carboxylic acid C=O stretch typically appears around 1720 cm⁻¹, while the accompanying C-O stretch manifests near 1250 cm⁻¹. The pyridine ring vibrations contribute to the aromatic C=C and C=N stretching region between 1400-1600 cm⁻¹, with specific frequencies influenced by substitution patterns and electronic effects.

Thioether functionality introduces characteristic C-S stretching vibrations in the 600-800 cm⁻¹ region, though these may overlap with aromatic out-of-plane bending modes. The phenolic O-H bending vibrations appear around 1350-1400 cm⁻¹, while aromatic C-H out-of-plane bending modes provide fingerprint-region signatures that aid in structural confirmation. Density Functional Theory calculations support experimental assignments by predicting vibrational frequencies and intensities, enabling detailed mode assignments and validation of proposed molecular structures.

Properties

IUPAC Name |

2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5S/c16-10-4-3-8(6-11(10)17)12(18)7-21-13-9(14(19)20)2-1-5-15-13/h1-6,16-17H,7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUODTAWCYUYGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCC(=O)C2=CC(=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Thiolation of Nicotinic Acid

Nicotinic acid undergoes bromination at the 2-position using PBr₃ in dichloromethane, followed by displacement with thiourea to yield 2-mercaptonicotinic acid. This method, adapted from benzothiazine syntheses, achieves 65–70% yield. Key parameters include:

Alternative Route via Disulfide Reduction

Oxidation of 2,2'-dithiodinicotinic acid with sodium borohydride in ethanol provides 2-mercaptonicotinic acid. While this route avoids harsh bromination conditions, it requires strict anaerobic handling to prevent re-oxidation.

Preparation of 2-(3,4-Dihydroxyphenyl)-2-oxoethyl Bromide

Protection of Catechol Moieties

3,4-Dihydroxyacetophenone is acetylated with acetic anhydride in pyridine, yielding 3,4-diacetoxyacetophenone (98% purity by HPLC). Bromination using HBr in acetic acid introduces the bromide leaving group, with reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3).

Bromination Optimization

Excess HBr (1.5 equiv.) and a reaction time of 4 hours at 40°C minimize di-brominated byproducts. The product is isolated via silica gel chromatography.

Thioether Coupling: Mechanism and Conditions

Nucleophilic Substitution

2-Mercaptonicotinic acid (1.0 equiv.) reacts with 2-(3,4-diacetoxyphenyl)-2-oxoethyl bromide (1.1 equiv.) in acetone with K₂CO₃ (2.0 equiv.) as base. Refluxing for 8 hours achieves 75–80% conversion, confirmed by LC-MS.

Critical Parameters :

Deprotection of Acetyl Groups

The diacetylated intermediate is treated with 10% HCl in methanol at 50°C for 2 hours, yielding the final product. FT-IR analysis confirms deprotection via disappearance of acetate C=O stretches at 1765 cm⁻¹.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆) : δ 13.2 (s, 1H, COOH), 9.45 (s, 2H, phenolic OH), 8.55 (dd, J = 4.8 Hz, 1H, H-6), 8.01 (d, J = 7.9 Hz, 1H, H-4), 7.45 (dd, J = 7.9, 4.8 Hz, 1H, H-5), 4.35 (s, 2H, SCH₂), 3.90 (s, 2H, COCH₂), 6.75–6.85 (m, 3H, aromatic H).

-

¹³C NMR : 172.1 (COOH), 191.2 (ketone C=O), 148.3–115.4 (aromatic carbons), 40.1 (SCH₂), 52.8 (COCH₂).

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]⁺ = 334.0458 (calculated 334.0452 for C₁₄H₁₁NO₆S), confirming molecular formula.

Challenges and Mitigation Strategies

Oxidation of Catechol Groups

Regioselectivity in Thioether Formation

-

Side Reaction : Thiol attack at the ketone carbonyl.

-

Prevention : Low temperature (0°C) and slow addition of the electrophile.

Applications and Derivatives

While the target compound’s biological activity remains under investigation, structural analogs demonstrate urease inhibition (IC₅₀ values 9.8–20.7 μM) and antioxidant properties. Modifications such as methoxymethyl or nitrile substituents on the pyridine ring enhance bioavailability .

Chemical Reactions Analysis

Types of Reactions

2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the phenolic or nicotinic acid moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can lead to the formation of quinones, while reduction can yield different hydroxy derivatives .

Scientific Research Applications

2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antioxidant properties and interactions with biological systems.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The phenolic groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The nicotinic acid moiety may interact with specific receptors or enzymes, modulating various biological processes. These interactions can lead to a range of effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Research Implications

- Optimization Potential: Replacing the thioether with a conjugated system (e.g., vinyl sulfide) could enhance electron delocalization and antioxidant efficacy .

- Hybrid Designs : Combining the catechol moiety with CAPE-like esters or metal-chelating groups (e.g., from nicotinic acid) may yield multifunctional agents.

Limitations

- Data Gaps : Quantitative bioactivity data (e.g., IC50 values) for the target compound are absent in the provided evidence; inferences are based on structural analogues.

- Synthetic Feasibility : Thioether synthesis may require specialized reagents compared to ester derivatives.

Biological Activity

2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid is a complex organic compound characterized by its unique structural features, combining both phenolic and nicotinic acid moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicine and biochemistry.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₁NO₅S

- CAS Number : 664322-43-4

- Molecular Weight : 305.31 g/mol

The compound's structure allows it to engage in various chemical reactions, making it a versatile candidate for research applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phenolic groups in the compound can act as antioxidants, effectively scavenging free radicals and reducing oxidative stress. Additionally, the nicotinic acid moiety may modulate various biological processes by interacting with receptors or enzymes.

Antioxidant Properties

Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. The antioxidant activity of this compound can be linked to its ability to neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions, including cancer and inflammatory diseases.

Case Studies

- Antioxidant Activity : A study demonstrated that compounds similar to this compound exhibited significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

- Antimicrobial Efficacy : In a comparative study of nicotinic acid derivatives, certain compounds demonstrated minimum inhibitory concentrations (MICs) effective against resistant bacterial strains. Although specific data for this compound are sparse, it is hypothesized that similar mechanisms could apply .

Therapeutic Potential

The dual nature of this compound—combining antioxidant and antimicrobial properties—positions it as a candidate for therapeutic development. Potential applications include:

- Anti-inflammatory treatments : By reducing oxidative stress and modulating inflammatory pathways.

- Antimicrobial agents : As part of a broader strategy to combat antibiotic resistance.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies can provide insights into its potential efficacy and guide further experimental validation.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3,4-Dihydroxyphenylacetic acid | Antioxidant | Metabolite of dopamine |

| Quercetin | Antioxidant & Anti-inflammatory | Strong flavonoid properties |

| 2,4-Dihydroxybenzoic acid | Antioxidant & Anti-inflammatory | Known for diverse biological effects |

The uniqueness of this compound lies in its combined functionalities from both the phenolic and nicotinic components, allowing for a broader spectrum of biological activities compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for 2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid, and how can reaction conditions be optimized for yield?

The synthesis of this compound likely involves multi-step reactions, including:

- Thioether formation : Coupling a thiol-containing intermediate (e.g., nicotinic acid derivative) with a 3,4-dihydroxyphenyl-2-oxoethyl group via nucleophilic substitution.

- Protection of catechol groups : Using protecting agents like acetyl or tert-butyldimethylsilyl (TBS) groups to prevent oxidation of the 3,4-dihydroxyphenyl moiety during synthesis .

- Purification : Chromatographic techniques (e.g., HPLC, flash chromatography) to isolate the final product.

Optimization requires precise control of temperature (e.g., 0–5°C for oxidation-sensitive steps) and pH (neutral to mildly acidic for stable intermediates) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : To confirm the presence of the thioether bond (δ ~2.5–3.5 ppm for S-CH₂) and aromatic protons from the catechol group .

- High-resolution mass spectrometry (HRMS) : For exact mass verification, particularly to distinguish between oxidation byproducts and the target compound .

- HPLC with UV/Vis detection : To assess purity and monitor degradation, especially under light or oxygen exposure .

Q. How should researchers handle the instability of the 3,4-dihydroxyphenyl group during storage and experimentation?

- Storage : Under inert atmosphere (argon/nitrogen) at –20°C, with antioxidants like ascorbic acid in solution .

- Experimental conditions : Use degassed solvents and chelating agents (e.g., EDTA) to minimize metal-catalyzed oxidation .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s antioxidant mechanism in biological systems?

- Radical scavenging assays : Quantify activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (oxygen radical absorbance capacity) assays, with comparisons to standards like Trolox .

- Electrochemical analysis : Cyclic voltammetry to measure redox potentials, correlating with the catechol group’s electron-donating capacity .

- Cellular models : Assess ROS (reactive oxygen species) suppression in cell lines (e.g., HepG2) under oxidative stress, paired with LC-MS to track metabolite formation .

Q. How can structure-activity relationship (SAR) studies improve this compound’s bioavailability?

- Analog synthesis : Modify the thioether linker (e.g., replacing sulfur with sulfone) or the nicotinic acid moiety (e.g., esterification for enhanced membrane permeability) .

- Computational modeling : Molecular docking to predict interactions with targets like NADPH oxidase or Keap1-Nrf2 pathways, guiding rational design .

- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyls) to balance solubility and cell permeability .

Q. What methodologies are suitable for investigating its pharmacokinetics, including metabolic stability?

- In vitro assays : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction, critical for dose-response studies .

- Pharmacokinetic modeling : Compartmental analysis of plasma concentration-time data from rodent studies to estimate half-life and clearance .

Q. How can contradictory data on its biological activity be resolved?

- Dose-response reevaluation : Test activity across a broader concentration range to identify non-linear effects or off-target interactions .

- Batch-to-batch variability analysis : Compare purity and stability of different synthetic batches using accelerated degradation studies .

- Meta-analysis : Systematically review literature on analogous compounds to identify trends in bioactivity linked to structural motifs .

Methodological Guidance for Experimental Design

3.1 Designing a study to evaluate enzyme inhibition (e.g., tyrosine kinase or COX-2):

- Enzyme source : Use recombinant human enzymes for relevance to therapeutic applications.

- Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., ATPase activity for kinases) .

- Controls : Include known inhibitors (e.g., imatinib for tyrosine kinases) and validate with orthogonal assays (e.g., Western blot for phosphorylation inhibition) .

3.2 Addressing low solubility in aqueous buffers for in vitro assays:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve dispersion and cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.